molecular formula C14H16N4O4S B13373297 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13373297
M. Wt: 336.37 g/mol
InChI Key: MPVSXQONLZZDBY-UHFFFAOYSA-N
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Description

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a piperazine moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with biological membranes or proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate: Shares the nitrophenyl and piperazine moieties but differs in the core structure.

    Pyridazinone derivatives: Contain a similar nitrogen-containing ring structure and exhibit a range of biological activities.

Uniqueness

3-[(4-{4-Nitrophenyl}-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring with a nitrophenyl-piperazine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H16N4O4S/c19-13-9-23-14(20)17(13)10-15-5-7-16(8-6-15)11-1-3-12(4-2-11)18(21)22/h1-4H,5-10H2

InChI Key

MPVSXQONLZZDBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C(=O)CSC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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